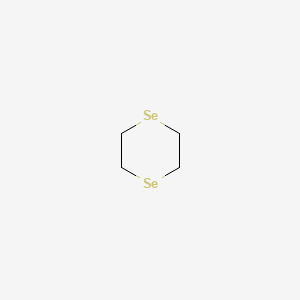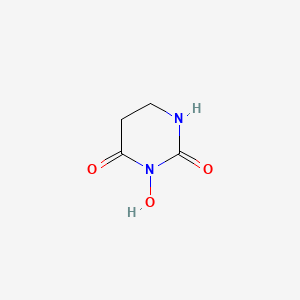![molecular formula C22H22O2S B14740402 1-Methyl-4-[2-(4-methylphenyl)sulfonyl-1-phenylethyl]benzene CAS No. 5324-91-4](/img/structure/B14740402.png)
1-Methyl-4-[2-(4-methylphenyl)sulfonyl-1-phenylethyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-[2-(4-methylphenyl)sulfonyl-1-phenylethyl]benzene is an organic compound with a complex structure that includes a benzene ring substituted with a methyl group and a sulfonyl group attached to a phenylethyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-[2-(4-methylphenyl)sulfonyl-1-phenylethyl]benzene typically involves multiple steps, including the formation of intermediate compounds. One common method involves the sulfonylation of a phenylethyl derivative followed by methylation. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and minimize by-products. Techniques such as distillation, crystallization, and chromatography are often employed to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-4-[2-(4-methylphenyl)sulfonyl-1-phenylethyl]benzene can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acidic catalysts for electrophilic substitution reactions.
Major Products Formed:
Sulfoxides and Sulfones: From oxidation reactions.
Sulfides: From reduction reactions.
Substituted Benzene Derivatives: From electrophilic aromatic substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-[2-(4-methylphenyl)sulfonyl-1-phenylethyl]benzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Methyl-4-[2-(4-methylphenyl)sulfonyl-1-phenylethyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways, modulating biological processes such as inflammation and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-4-(phenylmethyl)benzene: Similar structure but lacks the sulfonyl group, resulting in different chemical properties.
4-Methylphenylsulfonylbenzene: Contains a sulfonyl group but differs in the position and nature of other substituents.
Uniqueness: 1-Methyl-4-[2-(4-methylphenyl)sulfonyl-1-phenylethyl]benzene is unique due to the presence of both a sulfonyl group and a phenylethyl chain, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
Eigenschaften
CAS-Nummer |
5324-91-4 |
|---|---|
Molekularformel |
C22H22O2S |
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
1-methyl-4-[2-(4-methylphenyl)sulfonyl-1-phenylethyl]benzene |
InChI |
InChI=1S/C22H22O2S/c1-17-8-12-20(13-9-17)22(19-6-4-3-5-7-19)16-25(23,24)21-14-10-18(2)11-15-21/h3-15,22H,16H2,1-2H3 |
InChI-Schlüssel |
MPBXOOAOOBIXOG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(CS(=O)(=O)C2=CC=C(C=C2)C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


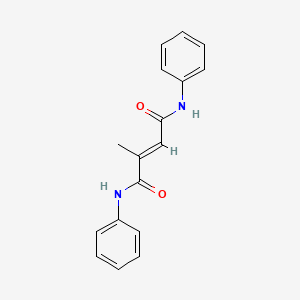
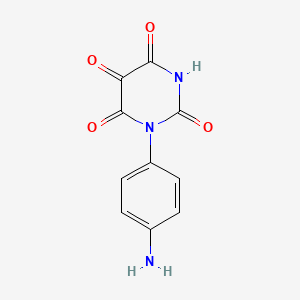
![2-[2-(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14740342.png)
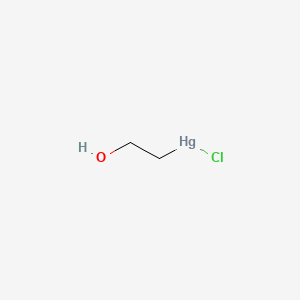
![N-[Bis(dimethylamino)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14740354.png)

![Tributyl[(3,4-dichlorophenyl)methyl]phosphanium chloride](/img/structure/B14740362.png)

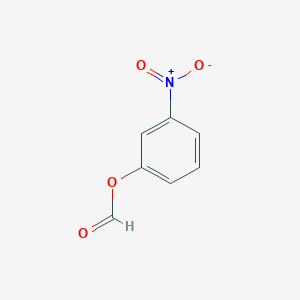
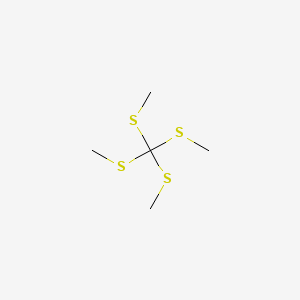
![Bicyclo[4.1.0]hept-2-ene](/img/structure/B14740416.png)
